![molecular formula C21H14Cl2N2O3 B3009869 11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one CAS No. 866152-85-4](/img/structure/B3009869.png)
11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits moderate antimicrobial activity against selected pathogens . Further research could explore its potential as a novel antimicrobial agent.
- Antibacterial and Antifungal Activity : Chalcones display antibacterial and antifungal properties .
- Antitumor and Antiproliferative Activity : Research suggests that chalcones may inhibit tumor growth and cell proliferation .
- Antidiabetic Potential : Some chalcones show promise in managing diabetes .
Materials Science Applications
Chalcones are not only biologically relevant but also find applications in materials science:
- Nonlinear Optics : Chalcones have been explored for their nonlinear optical properties .
- Photoinitiated Polymerization : They play a role in photoinitiated polymerization processes .
Marine Biofouling Prevention
Chalcones have been considered as potential agents for preventing marine biofouling . Their application in this field could help protect submerged surfaces from unwanted biological growth.
Fluorescent Probes and Conductive Organic Solar Cells
Chalcones have been explored as fluorescent probes and conductive materials for organic solar cells . Their unique properties make them valuable in these applications.
Sweetening Agent
Interestingly, chalcones have been investigated as sweetening agents . Their potential use in the food industry warrants further exploration.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 5-[2-(3,5-dichlorophenoxy)acetyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one, is the GABA (gamma-aminobutyric acid) receptor in the brain . GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are a major target of anxiolytic and sedative drugs .
Mode of Action
This compound belongs to the class of benzodiazepines, which are known for their ability to enhance the activity of GABA receptors . It binds to the GABA receptor, increasing the frequency of chloride channel opening. This leads to an influx of chloride ions into the neuron, causing hyperpolarization and resulting in an inhibitory effect on neurotransmission .
Biochemical Pathways
The activation of GABA receptors leads to the inhibition of the excitatory neurotransmitters, reducing neuronal excitability and producing a calming effect . This can affect various biochemical pathways, including those involved in stress response, anxiety, and sleep regulation.
Pharmacokinetics
Like other benzodiazepines, it is likely to be well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of anxiety, induction of sleep, muscle relaxation, and anticonvulsant activity . These effects are due to the enhanced inhibitory effect of GABA in the central nervous system .
Action Environment
Environmental factors such as the presence of other drugs, the individual’s health status, age, and genetic factors can influence the compound’s action, efficacy, and stability. For instance, the presence of liver or kidney disease can affect the metabolism and excretion of the drug, altering its efficacy and potential for side effects .
properties
IUPAC Name |
11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3/c22-13-9-14(23)11-15(10-13)28-12-20(26)25-18-7-3-1-5-16(18)21(27)24-17-6-2-4-8-19(17)25/h1-11H,12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWPPEHCLYGRFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
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